molecular formula C15H21N5OS B3015315 N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide CAS No. 2380068-72-2

N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide

Cat. No.: B3015315
CAS No.: 2380068-72-2
M. Wt: 319.43
InChI Key: VSBCLLBQCIHQMK-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and various primary amines . The reaction conditions often involve heating, refluxing, and the use of desiccants like calcium chloride .

Major Products

The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones, thienopyrimidine-2,4-diones, and thieno[3,4-b]pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-19(2)15(21)20-6-3-11(4-7-20)9-16-14-13-12(5-8-22-13)17-10-18-14/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBCLLBQCIHQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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